Boron carbide

Overview

Description

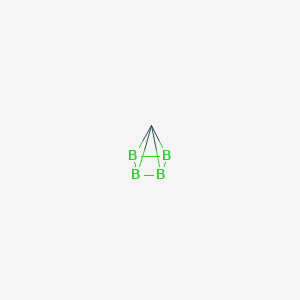

Boron carbide (B₄C) is a superhard covalent compound composed of boron and carbon, with a hexagonal crystal structure characterized by B₁₂ icosahedra interconnected by carbon atoms . It exhibits exceptional properties, including a Vickers hardness of ~30–40 GPa , a low density (2.51 g/cm³) , and outstanding neutron absorption capacity (600 barns for thermal neutrons) . These attributes make it indispensable for applications in armor, nuclear reactor control rods, abrasive tools, and high-temperature semiconductors .

This compound is synthesized primarily via carbothermal reduction of boric acid (H₃BO₃) with carbon sources at temperatures exceeding 2,200°C . Advanced methods, such as rapid carbothermal reduction, enable the production of submicron powders with improved sinterability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boron carbide can be synthesized through several methods:

Carbothermal Reduction: This is the primary industrial method, involving the reduction of boron oxide (B₂O₃) with carbon at high temperatures (above 2000°C). The reaction is as follows: [ 2B₂O₃ + 7C \rightarrow B₄C + 6CO ]

Chemical Vapor Deposition (CVD): This method involves the reaction of boron halides (such as boron trichloride) with methane or other carbon sources in the presence of hydrogen at temperatures between 400°C and 600°C. .

Self-Propagating High-Temperature Synthesis (SHS): This method involves the exothermic reaction of boron and carbon powders, which propagates through the reactant mixture, producing this compound.

Industrial Production Methods: The carbothermal reduction method is the most widely used for industrial production due to its cost-effectiveness and scalability. The process involves heating a mixture of boron oxide and carbon in an electric furnace at temperatures exceeding 2000°C. The resulting this compound is then ground into a fine powder and can be further processed into various forms, such as sintered ceramics or composite materials .

Types of Reactions:

Oxidation: this compound can undergo oxidation at high temperatures, forming boron oxide and carbon dioxide. The reaction is as follows: [ 2B₄C + 7O₂ \rightarrow 2B₂O₃ + 4CO₂ ]

Reduction: this compound can be reduced by metals such as magnesium, producing elemental boron and magnesium carbide.

Substitution: this compound can react with other carbides or nitrides, forming mixed compounds with unique properties.

Common Reagents and Conditions:

Oxidation: Typically occurs at temperatures above 600°C in the presence of oxygen.

Reduction: Requires a reducing agent such as magnesium and high temperatures (above 1000°C).

Substitution: Involves reacting this compound with other carbides or nitrides at high temperatures (above 1500°C).

Major Products:

Oxidation: Produces boron oxide and carbon dioxide.

Reduction: Produces elemental boron and magnesium carbide.

Substitution: Produces mixed boron-carbide-nitride compounds

Scientific Research Applications

Properties of Boron Carbide

Before delving into its applications, it is essential to understand the fundamental properties of this compound:

- Hardness : this compound ranks among the hardest materials known, second only to diamond.

- Density : It has a low density (approximately 2.52 g/cm³), making it lightweight compared to other hard materials.

- Thermal Stability : It can withstand high temperatures without significant degradation.

- Chemical Resistance : this compound is resistant to chemical attack, enhancing its durability in hostile environments.

Aerospace Industry

This compound is increasingly used in the aerospace sector due to its lightweight and high-strength characteristics. It serves as a substitute for beryllium alloys in various components, contributing to weight reduction without compromising performance. Key applications include:

- Structural Components : Used in aircraft structures where weight savings are critical.

- Thermal Protection Systems : Employed in heat shields and thermal barriers due to its thermal stability .

Nuclear Industry

In nuclear applications, this compound plays a crucial role in controlling nuclear reactions:

- Control Rods : this compound is used in control rods for nuclear reactors to absorb neutrons and regulate fission reactions. Its effectiveness in neutron absorption makes it indispensable for maintaining reactor safety .

- Radiation Shielding : Its ability to attenuate neutron radiation makes it suitable for protective shielding in nuclear facilities .

Defense and Armor

This compound's hardness makes it an ideal material for ballistic protection:

- Ceramic Armor : It is widely used in personal body armor and vehicle armor systems due to its lightweight and hard properties, providing effective protection against ballistic threats .

- Military Vehicles : Applied in the construction of armored vehicles, enhancing their survivability on the battlefield .

Abrasives and Cutting Tools

Due to its exceptional hardness, this compound is also utilized as an abrasive material:

- Grinding and Polishing : Used in grinding wheels and polishing compounds for various materials.

- Blasting Nozzles : Employed in sandblasting equipment due to its durability under abrasive conditions .

Nanocomposites

Recent advancements have seen the development of this compound nanoparticles which exhibit enhanced properties:

- Nanocomposite Materials : this compound nanoparticles are integrated into composite materials to improve mechanical strength and thermal properties. These composites find applications in aerospace and automotive industries .

Synthesis Techniques

Innovative synthesis methods are being explored to enhance the performance of this compound:

- Aerosol Methods : New techniques for producing this compound nanocomposites have been developed that allow for better control over particle size and distribution, leading to improved mechanical properties .

Case Study 1: Ballistic Armor Development

A study conducted on the integration of this compound into ceramic armor systems demonstrated significant improvements in ballistic resistance while maintaining a lightweight profile. The research highlighted that armor plates incorporating this compound could withstand multiple impacts without substantial degradation.

Case Study 2: Nuclear Reactor Safety Enhancements

Research on the use of this compound control rods in advanced reactor designs revealed that they effectively reduced neutron flux while maintaining structural integrity under high radiation conditions. This study emphasized the importance of this compound in enhancing reactor safety protocols.

Mechanism of Action

The mechanism by which boron carbide exerts its effects is primarily related to its physical and chemical properties:

Hardness and Abrasion Resistance: The extreme hardness of this compound makes it effective in wear-resistant applications and as an abrasive material.

Neutron Absorption: this compound’s high neutron absorption cross-section makes it effective in controlling nuclear reactions. The boron atoms capture neutrons, preventing them from sustaining the nuclear chain reaction.

Chemical Stability: this compound’s chemical inertness allows it to withstand harsh chemical environments, making it suitable for use in various industrial processes

Comparison with Similar Compounds

Silicon Carbide (SiC)

Key Differences :

- SiC exhibits superior thermal conductivity and oxidation resistance, making it ideal for high-temperature electronics and refractory linings .

- B₄C’s lower density and neutron absorption capacity favor its use in lightweight armor and nuclear shielding .

Boron Nitride (BN)

Key Differences :

- c-BN surpasses B₄C in hardness and chemical inertness but lacks neutron absorption capability .

- B₄C’s stability at higher temperatures and nuclear applications make it irreplaceable in reactor environments .

Aluminum-Based Boron Carbides (AlMgB₁₄, AlB₂₄C₄)

| Property | B₄C | AlMgB₁₄ |

|---|---|---|

| Shear Strength (GPa) | ~40 (B₄₀C₂₀) | ~20–30 |

| Density (g/cm³) | 2.51 | ~2.7 |

| Synthesis Complexity | High-temperature methods | Reactive sintering |

Key Differences :

- B₄C demonstrates superior shear strength compared to AlMgB₁₄, which suffers from lower impact resistance .

- AlB₂₄C₄ and related phases (e.g., AlB₁₂) retain B₁₂ icosahedra but require complex processing for densification .

Titanium Carbide (TiC) and Tungsten Carbide (WC)

| Property | B₄C | TiC | WC |

|---|---|---|---|

| Hardness (GPa) | 30–40 | 28–35 | 20–25 |

| Density (g/cm³) | 2.51 | 4.92 | 15.6 |

| Toughness | Brittle | Moderate | High (metal-bonded) |

Key Differences :

- TiC and WC are denser and tougher due to metallic bonding, ideal for cutting tools .

- B₄C’s low density and hardness prioritize it for ballistic armor despite brittleness .

Graphite and Carbon-Based Materials

| Property | B₄C | Graphite |

|---|---|---|

| Hardness (GPa) | 30–40 | <1 |

| Lubricity | Low | High (layered structure) |

| Neutron Absorption | High | None |

Key Differences :

- Hybrid composites (e.g., B₄C-graphite) reduce friction and wear compared to pure B₄C or SiC composites .

Research Challenges and Innovations

- Structural Instability : Under high-stress impacts (>20 GPa), B₄C undergoes localized amorphization, reducing ballistic performance . Doping (e.g., Si, Ti) or carbon chain reinforcement is being explored to mitigate this .

- Synthesis Advances : Rapid carbothermal reduction and freeze-drying of precursors yield finer powders (100–400 nm) with controlled morphology .

- Composite Development : B₄C-TiB₂ and B₄C-HfB₂ composites enhance thermoelectric and high-temperature stability .

Biological Activity

Boron carbide (B₄C) is a compound that has garnered attention for its potential applications in various fields, particularly in medicine and biology. This article focuses on the biological activity of this compound, emphasizing its synthesis, characterization, and therapeutic applications, particularly in boron neutron capture therapy (BNCT) for cancer treatment.

Overview of this compound

This compound is a hard, covalent compound known for its exceptional properties, including high hardness, chemical inertness, and low toxicity. These characteristics make it an attractive candidate for biomedical applications, particularly as a boron carrier in BNCT. BNCT is a targeted cancer treatment that exploits the unique properties of boron to selectively destroy cancer cells when exposed to thermal neutrons.

Synthesis and Characterization

Recent studies have focused on the synthesis of this compound nanoparticles (B₄C NPs) through various methods, including chemical vapor deposition and solid-state reactions. The nanoparticles can be functionalized to enhance their biocompatibility and targeting capabilities. For instance, the incorporation of superparamagnetic iron oxide nanoparticles (SPIONs) allows for magnetic resonance imaging (MRI) tracking of B₄C NPs in biological systems .

Table 1: Properties of this compound Nanoparticles

| Property | Value |

|---|---|

| Density | 2.52 g/cm³ |

| Melting Point | 2450 °C |

| Hardness | 9.3 on Mohs scale |

| Biocompatibility | High |

| Toxicity | Low |

The biological activity of this compound is primarily linked to its role in BNCT. When B₄C is administered to patients and subsequently irradiated with thermal neutrons, it undergoes a nuclear reaction that produces high-energy alpha particles and lithium nuclei. These particles have a short range and can effectively kill nearby cancer cells while sparing surrounding healthy tissue .

Case Studies

- Boron Neutron Capture Therapy : A study evaluated the efficacy of BNCT using this compound in patients with newly diagnosed glioblastoma. The median survival time was reported at 19.5 months, with 2-, 3-, and 5-year survival rates of 31.8%, 22.7%, and 9.1%, respectively .

- In Vitro Studies : Research involving murine EL4 thymoma cells demonstrated that B₄C NPs loaded into these cells prior to neutron irradiation significantly inhibited the proliferation of adjacent untreated cells . Another study showed that B₄C NPs could effectively penetrate cutaneous melanoma cells when functionalized with transferrin, leading to enhanced therapeutic effects .

- Cytotoxicity Analysis : The cytotoxic effects of synthesized this compound were assessed using various cell lines, including phagocytic and tumor cells. The IC20 value for B₄C nanoparticles was found to be approximately 202.525 mg/L, indicating a significant cytotoxic effect at higher concentrations .

Challenges and Future Directions

Despite its promising applications, the use of this compound in clinical settings faces challenges such as its hydrophobic nature and difficulties in achieving effective chemical functionalization. Ongoing research aims to improve the solubility and targeting capabilities of B₄C nanoparticles through surface modifications and composite formulations .

Table 2: Summary of Clinical Trials Involving BNCT with this compound

| Study Type | Patient Population | Outcome |

|---|---|---|

| Phase I/II Trial | Newly diagnosed GBM | Median survival time: 19.5 months |

| Experimental Model | Hamster cheek pouch | Inhibition of tumor development observed |

| In Vitro Study | Murine cell lines | Significant reduction in cell proliferation |

Q & A

Q. What are the primary synthesis methods for boron carbide, and how do they influence its stoichiometry and microstructure?

Basic

this compound is synthesized via carbothermic reduction (most common), electric arc melting, and magnesiothermic methods. Carbothermic reduction of boric acid with carbon sources (e.g., petroleum coke) at >2,000°C produces stoichiometric B₄C but often leaves residual carbon . Electric arc methods (1,700–2,300°C) yield high-purity B₄C but risk boron loss and carbon-rich phases due to decomposition above 2,200°C . Low-temperature methods (<1,500°C) using precursors like boron oxide and carbon fibers reduce energy costs but require post-synthesis purification . Microstructure and stoichiometry are controlled by reaction temperature, precursor ratios, and cooling rates, with deviations leading to B-rich or C-rich phases affecting hardness and thermal stability .

Q. How does the crystal structure of this compound contribute to its exceptional hardness and mechanical properties?

Basic

this compound’s rhombohedral structure (B₁₁C icosahedra linked by C-B-C chains) creates a covalent network with high bond strength, yielding a Vickers hardness of ~30 GPa . The B₁₂ icosahedra resist shear deformation, while chain displacement under stress enables limited plasticity before amorphization . Stoichiometric B₄C (B:C = 4:1) maximizes hardness, but B-rich or Si-doped variants show reduced amorphization susceptibility due to structural stability .

Q. What experimental techniques are employed to characterize stress-induced amorphization in this compound under dynamic loading?

Advanced

- Raman Spectroscopy : Detects amorphous bands (e.g., 1,330 cm⁻¹ and 1,580 cm⁻¹ D/G peaks) post-indentation, mapping spatial distribution of amorphous phases .

- TEM/STEM : Reveals shear bands and dislocation-driven icosahedral disintegration preceding amorphization .

- Laser Shock Compression : Quantifies planar defect formation below Hugoniot elastic limit (15–18 GPa), showing amorphization thresholds (~40 GPa) via in situ X-ray diffraction .

- Nanoindentation : Measures hardness drop (~20%) in amorphous regions, correlating with loss of long-range order .

Q. How can grain boundary (GB) engineering enhance the ductility and fracture toughness of this compound-based ceramics?

Advanced

GB modification via dopants (e.g., Si, Ti, Co) or secondary phases (SiC, TiB₂) alters fracture modes from transgranular to intergranular, increasing toughness. For example:

- Si Dopants : Stabilize GBs by forming SiO₂ layers, reducing stress concentrations and delaying amorphization .

- Co/Mo Additions : Adjust electrical resistivity while minimizing thermal expansion mismatches at GBs .

- Phase Field Modeling : Guides dopant selection by simulating GB segregation effects on fracture energy . Experimental validation via TEM and 3-point bending tests shows toughness improvements up to 4.5 MPa·m¹/² .

Q. What role does stoichiometry (B/C ratio) play in determining the mechanical and thermal properties of this compound?

Basic

Deviation from B₄C stoichiometry (e.g., B₁₀C or B₆.₅C) alters properties:

- B-Rich Phases : Lower hardness (25–28 GPa) but higher amorphization resistance due to stable B₁₂ icosahedra .

- C-Rich Phases : Increased thermal conductivity (42 W/m·K vs. 30 W/m·K for B₄C) but brittleness from excess graphite .

- Si Codoping : Reduces thermal neutron capture cross-section (from 600 to 400 barns) while maintaining hardness .

Q. What are the current challenges in achieving full densification of this compound ceramics, and what sintering aids or techniques are effective?

Advanced

B₄C’s covalent bonding limits densification (<90% theoretical density without additives). Solutions include:

- Hot Pressing (HP) : At 2,150°C and 20 MPa for 1 hour achieves ~90% density .

- Sintering Aids : 2–5 wt% carbon or SiC enhances diffusion, achieving >95% density at 1,900–2,200°C .

- Spark Plasma Sintering (SPS) : Rapid heating (100°C/min) reduces grain growth, yielding 98% density at 1,800°C .

Q. How do dopants like silicon or carbon affect the amorphization resistance and mechanical stability of this compound under high-stress conditions?

Advanced

- Si Dopants : Replace C in B₁₁C icosahedra, strengthening atomic bonds and raising amorphization thresholds by 15–20% . TEM shows fewer amorphous shear bands in Si-doped B₄C under 40 GPa shock .

- Carbon Additions : Excess C forms graphite layers that deflect cracks but reduce hardness. Optimal 1–3 wt% C balances toughness and amorphization resistance .

Q. What neutron absorption properties make this compound suitable for nuclear applications, and how are these properties quantified?

Basic

Boron’s high thermal neutron capture cross-section (767 barns for ¹⁰B) enables neutron shielding. In B₄C, ¹⁰B concentration (~20% natural abundance) determines efficacy . Neutron radiography and Monte Carlo simulations quantify absorption efficiency, with 10 mm-thick B₄C plates attenuating 90% of thermal neutrons .

Q. What multiscale modeling approaches are used to predict deformation mechanisms in this compound, and how do they integrate with experimental validation?

Advanced

- Atomistic Simulations (DFT/MD) : Predict icosahedral disintegration under shear stress (e.g., 20 GPa) .

- Phase Field Models : Simulate crack propagation and GB effects, validated via in situ TEM nanoindentation .

- Continuum Mechanics : Correlate Hugoniot data (e.g., 70 GPa shocks) with amorphization kinetics .

Q. How does the presence of secondary phases in this compound composites influence crack propagation and failure modes compared to pure this compound?

Advanced

Secondary phases (e.g., TiB₂, SiC) alter failure mechanisms:

Properties

IUPAC Name |

2,3,4,5-tetraboratetracyclo[2.1.0.01,3.02,5]pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CB4/c2-1-3(2)5(1)4(1)2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAHAJYZKVIDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3C14B2B43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4C, CB4 | |

| Record name | boron carbide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_carbide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051615 | |

| Record name | Boron carbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Black shiny solid; [Merck Index] Black odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Boron carbide (B4C) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron carbide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12069-32-8, 12316-49-3, 60063-34-5 | |

| Record name | Boron carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra(10B)boron carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012316493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron carbide (B4C) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron carbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boron carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetra[10B]boron carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON CARBIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5V24LJ508 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.